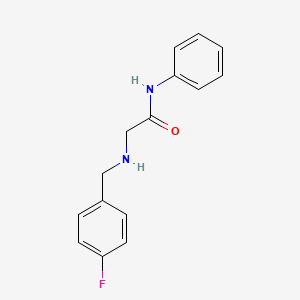
2-((4-Fluorobenzyl)amino)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Fluorobenzyl)amino)-N-phenylacetamide is an organic compound that features a fluorobenzyl group attached to an amino group, which is further connected to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorobenzyl)amino)-N-phenylacetamide typically involves the reaction of 4-fluorobenzylamine with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the phenylacetamide moiety to an alcohol group.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Fluorobenzyl)amino)-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Fluorobenzyl)amino)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the phenylacetamide moiety.
N-Phenylacetamide: Contains the phenylacetamide moiety but lacks the fluorobenzyl group.
Fluorobenzyl derivatives: Various compounds with different substituents on the benzyl group.
Uniqueness: 2-((4-Fluorobenzyl)amino)-N-phenylacetamide is unique due to the presence of both the fluorobenzyl and phenylacetamide groups, which confer specific chemical and biological properties. This combination allows for versatile applications and potential for further functionalization in synthetic chemistry.
Properties
Molecular Formula |
C15H15FN2O |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-N-phenylacetamide |
InChI |
InChI=1S/C15H15FN2O/c16-13-8-6-12(7-9-13)10-17-11-15(19)18-14-4-2-1-3-5-14/h1-9,17H,10-11H2,(H,18,19) |
InChI Key |
VPVNOHSFJMAZCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















